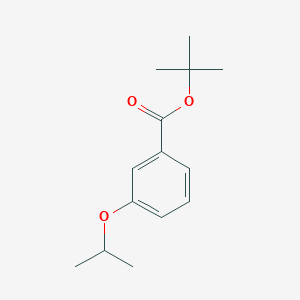

3-Isopropoxy-benzoic acid tert-butyl ester

Description

Significance of Aryl Esters in Modern Chemical Research

Aryl esters, which feature an ester group directly attached to an aromatic ring, are ubiquitous structural motifs in a plethora of biologically active molecules and are crucial building blocks in chemical synthesis. researchgate.net Their importance stems from their ability to participate in a variety of chemical transformations, including serving as protecting groups for carboxylic acids and participating in cross-coupling reactions. The electronic nature of the aromatic ring and the steric hindrance around the ester linkage can be finely tuned by substituents, thereby influencing the molecule's reactivity and physical properties. This tunability makes aryl esters highly valuable in the rational design of complex molecules.

The development of new catalytic systems, particularly those involving transition metals like palladium and nickel, has significantly broadened the scope of reactions involving aryl esters. google.com These advancements have enabled transformations such as decarbonylative coupling, aryl exchange, and deoxygenative coupling, further cementing the role of aryl esters as versatile intermediates in contemporary organic synthesis. google.com

Overview of Esterification Methodologies Relevant to Complex Aryl Esters

The synthesis of esters, known as esterification, is a cornerstone of organic chemistry. patsnap.com For structurally complex aryl esters, such as 3-Isopropoxy-benzoic acid tert-butyl ester, where steric hindrance can be a significant factor, the choice of esterification method is critical.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com The reaction is an equilibrium process, and often requires forcing conditions, such as the removal of water, to drive it to completion. chemicalbook.com

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com This approach is often employed in the synthesis of esters from tertiary alcohols, which are notoriously difficult to esterify via the Fischer method.

Acid Chloride or Acid Anhydride (B1165640) Methods: Carboxylic acids can be converted to more reactive acyl chlorides or anhydrides, which then readily react with alcohols to form esters. patsnap.com The reaction of an acyl chloride with an alcohol is typically rapid and irreversible.

Palladium-Catalyzed Esterification: Modern synthetic chemistry has seen the emergence of palladium-catalyzed methods for the formation of aryl esters from aryl halides. researchgate.net These reactions offer a powerful tool for constructing sterically hindered esters under relatively mild conditions.

The synthesis of tert-butyl esters, in particular, presents a unique challenge due to the steric bulk of the tert-butyl group and the propensity of the corresponding carbocation to undergo elimination. nih.gov Direct esterification with tert-butanol (B103910) is often inefficient. nih.gov Therefore, methods involving the reaction of the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst, or the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347), are commonly employed. google.comnih.gov A recently developed method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) for the efficient tert-butylation of carboxylic acids under mild conditions. researchgate.net

Synthesis and Properties of this compound

While specific literature detailing the synthesis and properties of this compound is not abundant, a plausible synthetic route can be devised based on established methodologies. The starting material for this synthesis would be 3-isopropoxybenzoic acid.

Synthesis of the Precursor: 3-Isopropoxybenzoic Acid

The precursor, 3-isopropoxybenzoic acid, is a known chemical compound (CAS No. 60772-67-0). researchgate.net It can be synthesized through the Williamson ether synthesis, starting from 3-hydroxybenzoic acid and an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

Plausible Esterification to form this compound

Given the tertiary nature of the alcohol (tert-butanol), a direct Fischer-Speier esterification of 3-isopropoxybenzoic acid is expected to be low-yielding due to steric hindrance and the potential for elimination side reactions. More suitable methods would include:

Reaction with Isobutylene: Bubbling isobutylene gas through a solution of 3-isopropoxybenzoic acid with a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) would likely form the desired tert-butyl ester. nih.gov

Use of tert-Butylating Agents: A reaction between 3-isopropoxybenzoic acid and a tert-butylating agent such as di-tert-butyl dicarbonate in the presence of a base like DMAP would be an effective method.

Modern Catalytic Methods: The use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate offers a contemporary and efficient route to the target compound. researchgate.net

Physicochemical Properties

The exact physicochemical properties of this compound are not widely reported. However, based on its structure, it is expected to be a non-polar, water-insoluble liquid or low-melting solid. Its properties can be inferred by comparing them to related compounds.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | Solid | Not Reported |

| 4-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | Solid | 164-167 |

| tert-Butyl 3-hydroxybenzoate | C₁₁H₁₄O₃ | 194.23 | Not Reported | Not Reported |

| p-tert-Butylbenzoic acid | C₁₁H₁₄O₂ | 178.23 | Solid | 168.5-169.0 |

Data sourced from references chemicalbook.comnih.gov

Spectroscopic Data

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, a septet and a doublet for the isopropoxy group, and signals in the aromatic region corresponding to the substituted benzene (B151609) ring.

¹³C NMR: The spectrum would feature a quaternary carbon signal for the tert-butyl group, signals for the methine and methyl carbons of the isopropoxy group, aromatic carbon signals, and a signal for the ester carbonyl carbon.

The infrared (IR) spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1730-1715 cm⁻¹, and C-O stretching vibrations for the ether and ester functionalities.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10(2)16-12-8-6-7-11(9-12)13(15)17-14(3,4)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTUMNFRENAGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropoxy Benzoic Acid Tert Butyl Ester and Analogous Systems

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to esters, involving the condensation of a carboxylic acid with an alcohol or its equivalent. For a molecule such as 3-Isopropoxy-benzoic acid tert-butyl ester, this involves the formation of an ester bond between the 3-isopropoxybenzoic acid core and a tert-butyl group.

The Fischer-Speier esterification, commonly known as Fischer esterification, is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org While fundamental, its application to the synthesis of tert-butyl esters from tertiary alcohols like tert-butanol (B103910) is challenging due to the propensity of the alcohol to undergo acid-catalyzed dehydration. chemistrysteps.comchemicalforums.com

The catalysis of Fischer esterification is achievable through both Brønsted-Lowry and Lewis acids, which serve to activate the carboxylic acid toward nucleophilic attack. organic-chemistry.org

Brønsted Acid Catalysis: A Brønsted acid (a proton donor), such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. numberanalytics.compatsnap.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. chemistrysteps.comyoutube.com The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the ester. organic-chemistry.org Ionic liquids with Brønsted acidic properties have also been developed as effective catalysts for this transformation. researchgate.net

Lewis Acid Catalysis: A Lewis acid (an electron-pair acceptor) activates the carboxylic acid by coordinating to the carbonyl oxygen. organic-chemistry.org This coordination polarizes the carbonyl group, rendering the carbon atom more electrophilic. Various Lewis acids, including salts of hafnium(IV), zirconium(IV), and iron(III), have been shown to effectively catalyze esterification reactions. organic-chemistry.orgnih.gov In some systems, the reaction proceeds via coordination of the acid to the catalyst, followed by nucleophilic attack from the alcohol. mdpi.com The choice between a Brønsted and Lewis acid can influence reaction rates and selectivity, especially in complex substrates.

| Catalyst Type | Mechanism of Activation | Common Examples | Key Characteristics |

|---|---|---|---|

| Brønsted Acid | Protonation of the carbonyl oxygen. chemistrysteps.compatsnap.com | H₂SO₄, HCl, p-TsOH, Acidic Ionic Liquids. numberanalytics.comresearchgate.net | Classic, widely used, and cost-effective. The reaction is driven by activating the carboxylic acid. mdpi.com |

| Lewis Acid | Coordination to the carbonyl oxygen. organic-chemistry.orgresearchgate.net | FeCl₃, Zr(IV) salts, Hf(IV) salts, TiO(acac)₂. organic-chemistry.org | Can offer alternative reactivity and may be milder or more selective in certain cases. organic-chemistry.org |

Fischer esterification is a reversible reaction, existing in an equilibrium between the carboxylic acid and alcohol reactants, and the ester and water products. masterorganicchemistry.comyoutube.com To achieve high yields of the desired ester, the equilibrium must be shifted toward the product side, a principle described by Le Châtelier. chemistrysteps.comyoutube.com

Two primary strategies are employed:

Use of Excess Reactant: The reaction can be driven forward by using a large excess of one of the starting materials, typically the less expensive alcohol. numberanalytics.compatsnap.commasterorganicchemistry.com Using a tenfold excess of alcohol, for instance, can increase the yield of the ester to over 95%. masterorganicchemistry.com

Removal of Water: Continuously removing water as it is formed is a highly effective method for driving the equilibrium towards the products. chemistrysteps.comorganic-chemistry.orgnumberanalytics.com A common laboratory and industrial technique is azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com In this setup, a solvent like toluene (B28343) forms a low-boiling azeotrope with water. The azeotrope distills out of the reaction mixture, condenses, and collects in a trap where the denser water separates and can be removed, while the solvent is returned to the reaction flask. masterorganicchemistry.com Alternatively, drying agents such as molecular sieves can be added to the reaction mixture to sequester the water. organic-chemistry.org

| Strategy | Principle | Common Method(s) | Advantage |

|---|---|---|---|

| Excess Reactant | Le Châtelier's Principle: Increasing the concentration of a reactant shifts the equilibrium to the right. chemistrysteps.commasterorganicchemistry.com | Using the alcohol as the solvent or in large molar excess. numberanalytics.commasterorganicchemistry.com | Simple to implement, can significantly improve yield. masterorganicchemistry.com |

| Product Removal | Le Châtelier's Principle: Decreasing the concentration of a product shifts the equilibrium to the right. youtube.com | Azeotropic distillation with a Dean-Stark trap; use of desiccants (e.g., molecular sieves). organic-chemistry.orgmasterorganicchemistry.com | Highly effective for driving the reaction to completion. masterorganicchemistry.com |

The precise mechanism of Fischer esterification was a subject of debate until it was clarified by isotopic labeling experiments. pearson.com In a landmark study, the reaction was performed using an alcohol containing the heavy oxygen isotope, oxygen-18 (¹⁸O). pearson.comlibretexts.org

Upon completion of the reaction and analysis of the products, the ¹⁸O label was found to be incorporated exclusively into the ester. libretexts.orgyoutube.comyale.edu The water molecule formed as a byproduct contained only the normal oxygen-16 isotope. yale.edu This result unequivocally demonstrated that during the esterification, the C-O bond of the carboxylic acid is cleaved, and the O-H bond of the alcohol is broken. stackexchange.com The oxygen atom from the alcohol becomes the alkoxy oxygen of the ester, confirming that the alcohol acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid. youtube.comstackexchange.com It is important to note that this mechanism is dominant for primary and secondary alcohols; tertiary alcohols often react via a different pathway. chemistrysteps.comyale.edu

The synthesis of tert-butyl esters, such as this compound, via traditional Fischer esterification using tert-butanol is inefficient due to the rapid, acid-catalyzed E1 elimination of tert-butanol to form isobutylene (B52900) and water. chemicalforums.comrsc.org Therefore, alternative methods are preferred.

A highly effective and widely used method for the synthesis of tert-butyl esters involves the direct, acid-catalyzed addition of a carboxylic acid to isobutylene (2-methylpropene). google.comgoogle.comchegg.com This approach bypasses the problematic use of tert-butanol as a direct reactant.

The mechanism involves the protonation of isobutylene by a strong acid catalyst to generate a stable tertiary carbocation (the tert-butyl cation). rsc.orgchegg.com This powerful electrophile is then attacked by the nucleophilic oxygen of the carboxylic acid. rsc.org A final deprotonation step yields the tert-butyl ester product.

Common catalysts for this reaction include strong acids like sulfuric acid and trifluoromethanesulfonic acid. google.comgoogle.com The use of trifluoromethanesulfonic acid has been shown to be particularly efficient, allowing the reaction to proceed at low temperatures (e.g., -7 °C or less) and atmospheric pressure with high yields. google.com Industrial processes often utilize acidic ion-exchange resins as heterogeneous catalysts. google.com To circumvent the challenges of handling a gaseous reagent, isobutylene can be generated in situ from precursors such as tert-butanol, tert-butyl acetate (B1210297), or di-tert-butyl dicarbonate (B1257347). rsc.orgorgsyn.orgnih.gov

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Often requires elevated pressure. google.comchegg.com | Classic, strong acid catalyst. chegg.com |

| Trifluoromethanesulfonic Acid (TfOH) | Low temperatures (e.g., ≤ -7 °C), atmospheric pressure. google.com | Highly efficient, allowing for milder reaction conditions. google.com |

| Acidic Ion-Exchange Resins (e.g., Amberlyst 15) | Variable, often used in flow or batch processes. google.comorgsyn.org | Heterogeneous catalyst, easily separated from the reaction mixture. google.comorgsyn.org |

Advanced Esterification Techniques for tert-Butyl Esters

Utilization of tert-Butyl Acetoacetate (B1235776) and Boron Trifluoride Diethyl Etherate

A practical method for the preparation of tert-butyl esters involves the use of tert-butyl acetoacetate. This approach allows for the esterification of carboxylic acids under relatively mild conditions. The general method involves gently warming the carboxylic acid with an excess of tert-butyl acetoacetate and a catalytic amount of acid. researchgate.net This process is advantageous as it avoids the high pressures associated with using isobutylene gas, making it suitable for laboratory-scale synthesis. researchgate.net

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a highly effective Lewis acid catalyst used in a variety of organic transformations, including esterification. medcraveonline.com It is particularly useful in reactions where strong Brønsted acids like sulfuric acid might cause unwanted side reactions, such as the dehydration of tertiary alcohols. medcraveonline.comchemicalforums.com A practical method for the direct preparation of tert-butyl esters involves reacting carboxylic acids with a tert-butylating agent in the presence of BF₃·OEt₂ in a suitable solvent like toluene at room temperature. researchgate.netsiena.edu The mechanism is believed to involve the coordination of the Lewis acid to the oxygen atoms of the carboxylic acid or its derivative, which facilitates the nucleophilic attack by the tert-butyl source. iau.ir This catalytic system has been successfully applied to a variety of carboxylic acids, affording high yields of the corresponding tert-butyl esters. researchgate.netsiena.edu

| Carboxylic Acid Substrate | tert-Butylating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | 2-tert-butoxypyridine | BF₃·OEt₂, Toluene, RT | 95% | researchgate.net |

| 4-Nitrobenzoic Acid | 2-tert-butoxypyridine | BF₃·OEt₂, Toluene, RT | 94% | researchgate.net |

| 4-Methoxybenzoic Acid | 2-tert-butoxypyridine | BF₃·OEt₂, Toluene, RT | 96% | researchgate.net |

| Cinnamic Acid | 2-tert-butoxypyridine | BF₃·OEt₂, Toluene, RT | 92% | researchgate.net |

Green and Sustainable Approaches to tert-Butyl Ester Synthesis

In line with the principles of green chemistry, several sustainable methods for tert-butyl ester synthesis have been developed to minimize waste and avoid harsh reagents.

One innovative approach utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This method operates at ambient temperature without additional heating and is particularly advantageous for sensitive molecules due to the neutral reaction environment. rsc.org

Flow microreactor systems offer another sustainable pathway for the direct introduction of the tert-butoxycarbonyl group. rsc.org This technique provides a more efficient, versatile, and sustainable process compared to traditional batch methods. rsc.org

Additionally, metal-free synthesis methods have been reported, such as the reaction of nitrile compounds with tert-butanol peroxide in a mild environment, which offers high selectivity and yield. google.com Another powerful and green method involves the use of a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.orgcitedrive.com This system allows for the rapid tert-butylation of various carboxylic acids, including those with sensitive functional groups, in high yields. nii.ac.jporganic-chemistry.org

| Method | Catalyst/Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Electromagnetic Milling | (Boc)₂O | Solvent-free, Base-free, RT | Eco-friendly, neutral conditions | rsc.org |

| Flow Microreactor | Not specified | Continuous flow | High efficiency and sustainability | rsc.org |

| Metal-Free Nitrile Conversion | tert-butanol peroxide | Metal-free, mild | High selectivity and yield | google.com |

| Tf₂NH Catalysis | Tf₂NH (catalytic) | t-BuOAc, RT | Fast, high yields, wide substrate scope | organic-chemistry.org |

Derivatization from Precursor Compounds

Synthesis via Acid Chlorides and Anhydrides

A common and effective two-step method for synthesizing esters involves the conversion of a carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol. commonorganicchemistry.com For the synthesis of this compound, the precursor 3-isopropoxybenzoic acid would first be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-isopropoxybenzoyl chloride. commonorganicchemistry.comresearchgate.net This activated intermediate then reacts readily with tert-butanol. orgsyn.org The reaction with the alcohol is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org This nucleophilic addition-elimination sequence is highly efficient but generates stoichiometric waste. youtube.com

Alternatively, acid anhydrides can be used as precursors. chemistrystudent.com The reaction of an acid anhydride (B1165640) with an alcohol produces an ester and a carboxylic acid as a byproduct. chemistrystudent.comchemguide.co.uk This reaction is generally slower than that of the corresponding acid chloride and may require heating. chemguide.co.ukchemguide.co.uk The use of a base like pyridine is also common in these reactions to drive the equilibrium forward. libretexts.org While less reactive, anhydrides are often considered safer and cheaper to handle than acid chlorides. chemistrystudent.com

| Precursor | Reagents | General Conditions | Byproduct | Reference |

|---|---|---|---|---|

| Acid Chloride | Alcohol, Base (e.g., Pyridine) | Vigorous reaction, often at RT | HCl (neutralized by base) | chemguide.co.uk |

| Acid Anhydride | Alcohol, Base (e.g., Pyridine) | Slower reaction, often requires warming | Carboxylic Acid | libretexts.orgchemistrystudent.com |

Transformations Involving Isopropoxy-Substituted Benzoic Acid Precursors

The direct esterification of substituted benzoic acids, such as 3-isopropoxybenzoic acid, is a fundamental transformation. nih.gov The classical Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukusm.my However, this approach is often problematic for synthesizing tert-butyl esters because tertiary alcohols like tert-butanol readily dehydrate to form alkenes (isobutene) under strongly acidic conditions. chemicalforums.com

To circumvent this issue, alternative methods have been developed for the esterification of substituted benzoic acids. The use of modified solid acid catalysts, such as phosphoric acid-modified Montmorillonite (B579905) K10 clay, allows for the solvent-free esterification of various benzoic acids, including those with both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the esterification of substituted benzoic acids. usm.my For instance, esterification of 4-fluoro-3-nitrobenzoic acid under sealed-vessel microwave conditions gave a high yield by adding the acid catalyst at intervals to overcome equilibrium limitations. usm.my

Furthermore, methods using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), known as the Steglich esterification, are effective for forming tert-butyl esters from acid-sensitive substrates. commonorganicchemistry.comrasayanjournal.co.in

| Substrate | Alcohol | Catalyst/Method | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol (B129727) | Phosphoric acid modified Montmorillonite K10 | 94% | ijstr.org |

| 4-Nitrobenzoic acid | Methanol | Phosphoric acid modified Montmorillonite K10 | 96% | ijstr.org |

| 4-Methoxybenzoic acid | Benzyl (B1604629) alcohol | Phosphoric acid modified Montmorillonite K10 | 92% | ijstr.org |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ / Microwave (interval addition) | 91% | usm.my |

Novel Catalytic Systems in Ester Synthesis

Tetrazine-Mediated Catalysis for C-S Bond Activation

Tetrazine chemistry has emerged as a powerful tool in the field of bioorthogonal chemistry, primarily centered on the inverse electron demand Diels-Alder (IEDDA) reaction. nih.gov In this context, tetrazines react with strained dienophiles, such as trans-cyclooctenes (TCO) or norbornenes, with exceptionally fast kinetics. nih.govnih.gov This reaction is a form of catalysis where the tetrazine acts as an activator for the dienophile.

A key application of this chemistry is in "click-to-release" strategies for prodrug activation. nih.gov A prodrug can be "caged" with a dienophile, rendering it inactive. Upon introduction of a tetrazine, the IEDDA reaction occurs, triggering a subsequent elimination or rearrangement that releases the active drug. nih.govrsc.org This has been used to release a wide variety of molecules and functional groups, including amines and alcohols, from carbamate (B1207046) and ether linkages, respectively. nih.gov

Some research has focused on tetrazine-mediated transfer (TMT) reactions, where the initial Diels-Alder adduct undergoes a subsequent retro-Diels-Alder reaction. acs.org This process releases a new molecule and allows for reaction turnover, enabling signal amplification in detection systems. acs.org While these tetrazine-mediated activation and release strategies are a novel form of catalysis, their application specifically for C-S bond activation in the context of general ester synthesis is not widely documented in the available literature. The primary focus remains on C-C, C-O, and C-N bond cleavage in bioorthogonal applications. nih.govchemrxiv.org

Indium(III) Bromide/Triethylsilane Systems for Reductive Transformations

A notable advancement in the synthesis of ethers from esters involves the use of indium(III) bromide (InBr₃) in conjunction with triethylsilane (Et₃SiH). This system provides a direct and selective method for the reduction of the ester carbonyl group. thieme-connect.com The reaction is typically carried out in a chlorinated solvent such as chloroform (B151607) at a moderately elevated temperature. thieme-connect.comorganic-chemistry.org

The InBr₃/Et₃SiH system has demonstrated broad applicability, successfully reducing various aromatic and aliphatic esters to their corresponding ethers in good yields. thieme-connect.com A key advantage of this methodology is its remarkable tolerance for a range of functional groups that are often sensitive to other reducing agents. For instance, functional groups such as nitro and bromo on the benzene (B151609) ring remain intact during the transformation. thieme-connect.com The reaction proceeds smoothly irrespective of the length of the alkyl chain on the ester. thieme-connect.com While effective for esters, this catalytic system does not typically reduce related carbonyl compounds like amides and thioacetates under similar conditions. organic-chemistry.org The proposed mechanism likely involves the in situ generation of an indium radical species that facilitates the reductive process. organic-chemistry.org

The general reaction scheme for the reduction of an ester to an ether using this system can be represented as:

R-COOR' + Et₃SiH --(InBr₃ catalyst)--> R-CH₂-OR'

Research has shown that the stoichiometry of the silane (B1218182) reducing agent is crucial. For example, using 2 equivalents of Et₃SiH resulted in a 67% yield of the ether product, which increased to 91% when 3 equivalents were used. thieme-connect.com

Table 1: Reductive Transformation of Various Esters using the InBr₃/Et₃SiH System Reaction Conditions: InBr₃ (catalyst), Et₃SiH, Chloroform, 60 °C thieme-connect.com

| Entry | Substrate (Ester) | Product (Ether) | Yield (%) |

| 1 | Phenyl acetate | Phenethyl ether | 85 |

| 2 | Methyl benzoate (B1203000) | Benzyl methyl ether | 92 |

| 3 | Ethyl 4-nitrobenzoate | 4-Nitrobenzyl ethyl ether | 88 |

| 4 | Methyl 4-bromobenzoate | 4-Bromobenzyl methyl ether | 90 |

| 5 | Isopropyl myristate | Myristyl isopropyl ether | 89 |

Polymeric and Heterogeneous Catalysts for Ester Hydrogenation

The catalytic hydrogenation of esters to alcohols is a more atom-economical and environmentally benign alternative to stoichiometric reducing agents. nih.gov While homogeneous catalysts are often highly efficient, their separation and reuse can be problematic. st-andrews.ac.uk Consequently, significant research has focused on the development of polymeric and heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of easy recovery and recycling. st-andrews.ac.uk

One notable example is a cross-linked catalyst organic framework prepared by alternating ring-opening olefin metathesis polymerization (alt-ROMP). nih.govacs.org This ruthenium-based catalyst, supported on barium sulfate, has demonstrated high efficiency in the hydrogenation of methyl benzoate. nih.govacs.org Under optimized conditions (80 °C, 50 atm H₂), this heterogenized catalyst achieved a high turnover number and could be reused multiple times with minimal loss of activity. nih.govacs.org A study on its reusability highlighted that product inhibition can slow the reaction, but this can be overcome by isolating and reusing the catalyst. acs.org

Another approach involves immobilizing a tridentate PNN ligand on a Merrifield resin, followed by metallation with a ruthenium precursor. nih.gov This polymer-supported catalyst was also effective for the hydrogenation of methyl benzoate, though with a lower turnover number compared to the alt-ROMP catalyst. nih.gov The development of such catalysts is a significant step towards more sustainable industrial processes. acs.org Earlier heterogeneous catalysts, such as copper chromite, required harsh conditions (250–300 °C, 130–200 atm H₂), making them incompatible with many functional groups. nih.gov Modern systems operate under much milder conditions. st-andrews.ac.uk

Table 2: Performance of Polymeric and Heterogeneous Catalysts in the Hydrogenation of Methyl Benzoate

| Catalyst System | Support/Matrix | Temperature (°C) | Pressure (atm H₂) | Turnover Number (TON) | Reusability | Reference |

| Ru-PNNP alt-ROMP | Barium Sulfate | 80 | 50 | ~15,000 (first 1h) | 5 times (total TON 121,680) | nih.govacs.org |

| Ru-PNN | Merrifield Resin | 40 | 49 | ~75 per run | 3 runs | nih.gov |

| Ru-PN/PNN | Polymeric Support | 25 | 50 | High Conversion | Recyclable | st-andrews.ac.uk |

Deep Eutectic Solvents as Green Catalytic Media

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts for a variety of chemical transformations, including esterification. mdpi.com DESs are typically formed from a mixture of a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), like urea (B33335) or carboxylic acids. mdpi.comtandfonline.com Their desirable properties include low toxicity, low vapor pressure, high thermal stability, biodegradability, and often being derived from renewable resources. mdpi.comresearchgate.net

In the context of ester synthesis, DESs can function simultaneously as the solvent, catalyst, and even as an alkylating agent, eliminating the need for other additives. tandfonline.com For example, a protocol has been developed where various aromatic and aliphatic carboxylic acids are smoothly esterified in a DES, affording moderate to good yields. tandfonline.com The proposed mechanism involves the hydrogen bond network of the DES activating the carboxylic acid, enhancing its nucleophilicity. tandfonline.com

Different compositions of DESs have been explored for various esterification reactions. For instance, a ternary deep eutectic solvent (T-DES) has been shown to be a highly efficient catalyst for the esterification of 2-methylpropenoic acid with alcohols, achieving yields up to 96%. rsc.org This particular T-DES could be recycled up to 14 times without a significant drop in its catalytic activity. rsc.org In other applications, DESs composed of choline chloride and p-toluenesulfonic acid have been used for the synthesis of oleic acid-based wax esters. researchgate.net Furthermore, phosphonium-based DESs have been successfully employed as catalysts in the esterification of oleic acid with glycerol, demonstrating high conversion rates at elevated temperatures. bohrium.com The versatility and green credentials of DESs make them a highly attractive alternative to conventional organic solvents and catalysts in ester synthesis. mdpi.com

Table 3: Application of Deep Eutectic Solvents in Esterification Reactions

| DES Composition (Molar Ratio) | Reactants | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |

| Quaternary Ammonium Salt based | Aromatic/Aliphatic Acids | 140 | 2 | Moderate to Good Yields | tandfonline.com |

| Ternary DES | 2-Methylpropenoic Acid + Alcohols | - | - | up to 96 | rsc.org |

| Choline Chloride:p-toluenesulfonic acid (1:4) | Oleic Acid + Cetyl Alcohol | 70 | 3 | 99.1 (conversion) | researchgate.net |

| Phosphonium-based DES | Oleic Acid + Glycerol | 150 | 0.5 | 95 (conversion) | bohrium.com |

| Tetrabutyl Ammonium Chloride:Acetic Acid (1:2) | Palmitic Acid + Methanol | 60 | 1 | 94.3 | researchgate.net |

Reactivity and Transformational Chemistry of 3 Isopropoxy Benzoic Acid Tert Butyl Ester

Hydrolytic Stability and Cleavage of tert-Butyl Esters

The tert-butyl ester is a common protecting group for carboxylic acids due to its distinct stability profile. It is notably stable under basic and neutral conditions but is readily cleaved under acidic conditions. acsgcipr.org

Acid-Catalyzed Hydrolysis: The cleavage of tert-butyl esters under acidic conditions proceeds through a mechanism that differs from that of less hindered esters. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgyoutube.com However, due to the steric bulk of the tert-butyl group, nucleophilic attack by water at the carbonyl carbon is disfavored. Instead, the reaction proceeds via a unimolecular cleavage of the alkyl-oxygen bond (AAL1 mechanism). This pathway is facilitated by the formation of a stable tertiary carbocation (tert-butyl cation), which is then neutralized by eliminating a proton to form isobutylene (B52900) or by reacting with water to form tert-butanol (B103910). acsgcipr.org

The general mechanism is as follows:

Protonation of the ester's carbonyl oxygen by an acid catalyst. acsgcipr.org

Unimolecular cleavage of the C-O bond to form the carboxylic acid and a stable tert-butyl carbocation. acsgcipr.orgyoutube.com

The carbocation can then either be trapped by a nucleophile (like water) or undergo elimination to form isobutylene. acsgcipr.org

Alkaline Hydrolysis: Tert-butyl esters are remarkably resistant to alkaline hydrolysis (saponification). arkat-usa.org This stability stems from the steric hindrance provided by the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org While standard esters readily undergo saponification, the reaction rate for tert-butyl esters under typical alkaline conditions is extremely slow, making this method generally impractical for their deprotection. However, reports have shown that using non-aqueous conditions, such as sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758), can facilitate the hydrolysis of even sterically hindered esters. arkat-usa.org

The acid lability of the tert-butyl ester group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to base or hydrogenolysis. A variety of reagents and conditions have been developed for this purpose.

Common strategies include:

Protic Acids: Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are highly effective. orgsyn.org Formic acid and p-toluenesulfonic acid are also used. acsgcipr.org

Lewis Acids: Lewis acids can also mediate the cleavage of tert-butyl esters. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to selectively deprotect tert-butyl esters in the presence of certain other acid-sensitive groups like N-(PhF)amines. researchgate.net Another system, cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O-NaI) in acetonitrile, can selectively cleave tert-butyl esters while preserving N-Boc groups. organic-chemistry.org

Thermal Deprotection: In some cases, thermal methods can be employed. Heating tert-butyl esters in a continuous plug flow reactor at high temperatures (120-240°C) in protic solvents can achieve hydrolysis without the need for any acid or base catalysts. nih.gov

The following table summarizes various deprotection strategies applicable to tert-butyl esters.

| Reagent/Condition | Solvent | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common and highly effective method. orgsyn.org |

| Aqueous Phosphoric Acid | - | Mild and environmentally benign reagent. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid catalysis, offers chemoselectivity. researchgate.net |

| CeCl₃·7H₂O / NaI | Acetonitrile | Selectively cleaves t-butyl esters over N-Boc groups. organic-chemistry.org |

| High Temperature (120-240°C) | Protic Solvents | Reagent-free continuous flow method. nih.gov |

| Powdered KOH | Tetrahydrofuran (THF) | A safer alternative to NaH/DMF for benzoate (B1203000) esters. organic-chemistry.org |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For tert-butyl esters like 3-isopropoxy-benzoic acid tert-butyl ester, this transformation can be challenging due to steric hindrance. However, specific catalytic systems can facilitate this reaction.

For instance, reactions of tert-butyl esters with an agent like α,α-dichlorodiphenylmethane in the presence of a tin(II) chloride (SnCl₂) catalyst can generate an acid chloride in situ. This intermediate can then react with various alcohols to yield the corresponding new esters under mild conditions. organic-chemistry.org Another approach involves the use of N-heterocyclic carbene (NHC) catalysts, which have been shown to be effective in mediating transesterification reactions.

Reductive Transformations: Conversion to Ethers

The reduction of esters typically yields primary alcohols. However, the conversion of an ester directly to an ether is a less common but valuable transformation. This process requires specific reagents that can reduce the carbonyl group without cleaving the C-O single bond of the ester.

The reduction of esters to ethers can be mechanistically controlled by enhancing the leaving group ability of the carbonyl oxygen over the alkoxy group. This is often achieved by using a combination of a hydride source and a strong Lewis acid. For example, the LiAlH₄/BF₃·Et₂O system has been reported to reduce esters to ethers, where the Lewis acid coordinates to the carbonyl oxygen, facilitating its removal as part of a complex. While specific data for this compound is not available, this general methodology represents a potential pathway for its conversion to the corresponding ether.

Functionalization of Aromatic Ring Systems

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating isopropoxy group and deactivated by the electron-withdrawing tert-butyl ester group. The directing effects of these substituents are crucial for predicting the outcome of C-H functionalization reactions. The isopropoxy group is an ortho-, para-director, while the ester group is a meta-director.

C-H activation is a powerful tool for the direct functionalization of aromatic rings. In the context of benzoic acids and their derivatives, the carboxylate group can act as a directing group to facilitate ortho-C-H functionalization.

Palladium-catalyzed C-H olefination of benzoic acids allows for the introduction of an olefin (alkene) group at the ortho position. For a substrate like this compound, the directing influence of the ester group would compete with the steric and electronic influence of the isopropoxy group. Research on 3-methoxybenzoic acid has shown that rhodium-catalyzed annulation with alkynes is highly regioselective, with the outcome influenced by both steric effects and weak non-covalent interactions of the methoxy (B1213986) group. mdpi.com This suggests that in this compound, C-H activation would likely occur at the positions ortho to the ester group (C2 and C6), but the presence of the bulky isopropoxy group at C3 would sterically hinder the C2 position, potentially favoring functionalization at the C6 position.

The following table outlines research findings relevant to the C-H functionalization of substituted benzoic acids.

| Reaction Type | Catalyst System | Key Finding | Relevant Substrate Example |

| meta-C-H Olefination | Pd(II) / Nitrile-based sulfonamide template | Enabled meta-olefination of electron-poor benzoic acid derivatives using O₂ as the oxidant. masterorganicchemistry.com | Benzoic acid derivatives |

| ortho-C-H Annulation | [Cp*RhCl₂]₂ / AgOAc | Annulation of alkoxy-substituted benzoic acids with alkynes showed high regioselectivity influenced by the alkoxy group. mdpi.com | 3-Methoxybenzoic acid |

| ortho-C-H Functionalization | Co(II) / (TMS)₂NH / O₂ | Cobalt-catalyzed coupling of benzoic acids with alkynes and styrenes to form cyclic products. | p-Toluic acid, Methoxy-substituted benzoic acids |

N-Arylation of Amino Acid Esters (Applicability to Benzoic Esters)

The N-arylation of amino acids and their esters is a crucial transformation in medicinal chemistry and chemical biology, as the resulting N-aryl amino acid motifs are present in numerous physiologically important systems and serve as key building blocks for nitrogen-containing heterocycles. researchgate.net While direct N-arylation of amino acid esters using aryl halides is a common method, it can be limited by side reactions and racemization. researchgate.net An alternative and effective approach involves the cross-coupling of amino acid esters with aryl electrophiles, a strategy where benzoic esters like this compound could potentially serve as the arylating agent, though more commonly aryl (pseudo)halides are employed. nih.govscholaris.ca

Modern methods have been developed to facilitate the N-arylation of a broad range of amino acid esters, including methyl, tert-butyl, and benzyl (B1604629) esters, with high yields and excellent preservation of stereochemical integrity. nih.govscholaris.ca These reactions are typically catalyzed by transition metal complexes, with palladium and nickel catalysts being particularly prominent.

Palladium-Catalyzed N-Arylation: Research has demonstrated a general method for the N-arylation of α- and β-amino acid esters using aryl triflates, catalyzed by a palladium precatalyst such as t-BuBrettPhos Pd G3 or G4. researchgate.netnih.gov These conditions are noted for being mild, which helps to minimize the racemization of the amino acid ester starting material. researchgate.netnih.gov Mechanistic studies have indicated that any observed erosion in enantiomeric excess is often due to the racemization of the amino acid ester starting material rather than the N-arylated product. researchgate.netnih.gov

Nickel-Catalyzed N-Arylation: An efficient nickel-catalyzed method for the C–N cross-coupling of (hetero)aryl (pseudo)halides with optically pure α-amino acid tert-butyl esters has also been developed. scholaris.ca This approach utilizes a commercially available nickel catalyst and a weak inorganic base, successfully coupling a variety of amino acid esters with aryl chlorides, bromides, and tosylates in high yields and with excellent enantioretention. scholaris.ca

The applicability of these methods to benzoic esters suggests that this compound could, under appropriate conditions, act as an arylating partner in such transformations, although specific examples employing this exact substrate are not prevalent in the reviewed literature. The general principle involves the activation of the aryl C-O bond, which is typically more challenging than activating an aryl-halide bond.

Table 1: Representative Conditions for N-Arylation of Amino Acid Esters

| Catalyst System | Arylating Agent | Amino Acid Substrate | Base | Key Features |

| t-BuBrettPhos Pd G3/G4 Precatalyst | Aryl Triflates | α- and β-amino acid esters | Weak Base | Mild conditions, minimal racemization of product. researchgate.netnih.gov |

| Commercial Nickel Catalyst | (Hetero)aryl Halides | Optically pure α-amino esters | Weak Inorganic Base | High yields, excellent enantioretention. scholaris.ca |

Conversion to Other Carboxylic Acid Derivatives

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. This group can be strategically removed or the ester can be directly converted into other carboxylic acid derivatives, such as acid chlorides, amides, and other esters, through nucleophilic acyl substitution. libretexts.org The general principle is that more reactive carboxylic acid derivatives can be synthesized from less reactive ones, though direct conversion is not always possible and may require intermediate steps. youtube.com

Conversion to Acid Chlorides: A common transformation is the conversion of a tert-butyl ester into an acid chloride. This can be achieved by reacting the ester with thionyl chloride (SOCl₂). organic-chemistry.orglibretexts.org This reaction proceeds efficiently at room temperature, providing the corresponding acyl chloride in very good yields, while other common esters like methyl or ethyl esters are generally unreactive under these conditions. organic-chemistry.org This selectivity makes the tert-butyl ester a useful functional handle. An alternative method involves using α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride (SnCl₂) catalyst to generate the acid chloride in situ. organic-chemistry.org

Conversion to Other Esters and Amides: Once the acid chloride of 3-isopropoxy-benzoic acid is formed, it can be readily converted into a variety of other derivatives. Reaction of the in situ generated acid chloride with various alcohols or amines leads to the formation of the corresponding esters and amides in high yields under mild conditions. organic-chemistry.org This two-step, one-pot procedure (ester to acid chloride to new ester/amide) is an effective strategy for diversifying the carboxylic acid derivative. organic-chemistry.org

Direct conversion of esters to amides is also possible by reacting the ester with an amine or ammonia. libretexts.org This reaction typically proceeds through nucleophilic attack at the carbonyl carbon, followed by proton transfer and elimination of the alcohol portion of the ester. libretexts.org

The interconversion of carboxylic acid derivatives is governed by their relative reactivity, which generally follows the order: acid chloride > anhydride (B1165640) > ester ≈ carboxylic acid > amide. youtube.com Therefore, an ester like this compound can be readily converted to a less reactive amide but requires activation (e.g., conversion to an acid chloride) to form a more reactive anhydride. youtube.com

Table 2: Conversion of tert-Butyl Esters to Other Derivatives

| Starting Material | Reagent(s) | Product Functional Group | Key Features |

| This compound | SOCl₂ | Acid Chloride | Selective for tert-butyl esters; proceeds at room temperature. organic-chemistry.orglibretexts.org |

| This compound | α,α-dichlorodiphenylmethane, SnCl₂ | Acid Chloride (in situ) | Mild conditions for subsequent reactions. organic-chemistry.org |

| In situ 3-Isopropoxy-benzoyl chloride | Alcohols (R'OH) | Ester | High yields, mild conditions. organic-chemistry.org |

| In situ 3-Isopropoxy-benzoyl chloride | Amines (R'R''NH) | Amide | High yields, mild conditions. libretexts.orgorganic-chemistry.org |

| This compound | Amines or Ammonia (R'R''NH) | Amide | Direct conversion via nucleophilic acyl substitution. libretexts.org |

Computational and Theoretical Investigations

Quantum Chemical Studies

No specific DFT studies on 3-Isopropoxy-benzoic acid tert-butyl ester were found. Such a study would typically involve optimizing the molecular geometry and calculating electronic properties like HOMO-LUMO energy gap, electrostatic potential maps, and atomic charges to predict sites of reactivity.

There is no available research applying Molecular Orbital Theory specifically to this compound to analyze its bonding characteristics and electronic transitions.

Spectroscopic Parameter Prediction and Interpretation

While general methods for NMR prediction exist nih.govstackexchange.comyoutube.comorgchemboulder.com, no calculated ¹H and ¹³C NMR chemical shifts or discussions of potential anomalies for this compound have been published.

A theoretical vibrational analysis of this compound, which would involve calculating the frequencies and intensities of its IR and Raman active modes, is not present in the literature.

Molecular Dynamics and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for this compound have been reported. This type of study would provide insight into the molecule's flexibility, particularly concerning the isopropoxy and tert-butyl ester groups, and its preferred three-dimensional structures.

Structure-Reactivity and Structure-Metabolism Relationship Studies for Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are powerful computational tools used to correlate the chemical structure of a compound with its reactivity and metabolic fate. wikipedia.org For benzoic acid derivatives, these relationships are influenced by the nature and position of substituents on the aromatic ring and the characteristics of the carboxylic acid or ester group.

Structure-Reactivity Relationships:

In a study on 3- and 4-n-alkanoyloxy benzoic acids, it was found that the position of the ester moiety significantly impacts the reactivity of the acids. nih.gov Theoretical calculations on various benzoic acid derivatives have shown that substituents alter the electron distribution across the molecule, affecting properties like dipole moment and aromaticity. researchgate.net For instance, in QSAR studies of benzoylaminobenzoic acid derivatives, factors such as hydrophobicity, molar refractivity, and aromaticity were found to be crucial for their inhibitory activity. nih.gov The presence of an OH group was also found to be conducive to inhibitory activity. nih.gov

The tert-butyl ester group is a bulky substituent that can sterically hinder the approach of reactants to the carbonyl group. The stability of the tert-butyl cation makes the ester susceptible to cleavage under acidic conditions. organic-chemistry.org

A hypothetical QSAR model for a series of benzoic acid esters, including this compound, would likely include descriptors such as:

LogP: A measure of lipophilicity. The isopropoxy and tert-butyl groups would increase the lipophilicity of the molecule. The computed XLogP3 for 3-isopropoxybenzoic acid is 2.8. nih.gov

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Electronic Parameters (e.g., Hammett constants): To quantify the electron-donating or -withdrawing nature of the substituents.

Steric Parameters (e.g., Taft steric parameters): To account for the bulk of the isopropoxy and tert-butyl groups.

| Descriptor Category | Specific Descriptor | Influence on this compound |

| Lipophilicity | LogP | The isopropoxy and tert-butyl groups increase the lipophilicity, which can affect solubility and membrane permeability. |

| Electronic | Hammett Constant (σ) | The meta-isopropoxy group has a specific electronic influence that will affect the acidity of the parent benzoic acid and the reactivity of the ring. |

| Steric | Taft Steric Parameter (Es) | The bulky tert-butyl ester group provides significant steric hindrance around the carbonyl function. |

| Topological | Molecular Connectivity Indices | These indices, which describe the branching and connectivity of the molecule, would be influenced by the isopropoxy and tert-butyl groups. |

Structure-Metabolism Relationships:

The metabolism of benzoic acid and its derivatives is well-documented. A primary metabolic pathway for benzoic acid is conjugation with glycine (B1666218) to form hippuric acid, which is then excreted. However, the presence of substituents can significantly alter this pathway.

For benzoic acid esters, a crucial metabolic step is hydrolysis by esterases to the corresponding benzoic acid and alcohol. nih.gov In the case of this compound, this would yield 3-isopropoxybenzoic acid and tert-butanol (B103910). The rate and extent of this hydrolysis would be influenced by the steric hindrance of the bulky tert-butyl group.

A study on substituted benzoic acids in rats showed that their metabolic fate, either glucuronidation or glycine conjugation, could be predicted based on their physicochemical properties. nih.gov Compounds were classified using pattern recognition methods based on a set of computed molecular properties, creating a structure-metabolism diagram. nih.gov This suggests that the metabolic fate of 3-isopropoxybenzoic acid, the primary metabolite of the title compound, could be predicted based on its computed properties.

The stability of esters in plasma is a key factor in their role as prodrugs. Studies on benzoic acid esters as potential prodrugs for tuberculosis have shown that the esters can facilitate entry into bacterial cells due to higher lipophilicity, where they are then hydrolyzed by mycobacterial esterases. nih.gov

| Metabolic Pathway | Relevance to this compound | Influencing Factors |

| Ester Hydrolysis | Primary metabolic step to yield 3-isopropoxybenzoic acid and tert-butanol. | Steric hindrance from the tert-butyl group may affect the rate. Activity of esterase enzymes. |

| Glycine Conjugation | A likely pathway for the resulting 3-isopropoxybenzoic acid. | The isopropoxy substituent may influence the efficiency of this pathway compared to unsubstituted benzoic acid. |

| Glucuronidation | An alternative conjugation pathway for the resulting 3-isopropoxybenzoic acid. | Physicochemical properties of 3-isopropoxybenzoic acid will determine the preference for glucuronidation versus glycine conjugation. |

| Oxidation | The isopropoxy group could potentially undergo O-dealkylation. | Activity of cytochrome P450 enzymes. |

Molecular Docking for Mechanistic Insights (Applicability to Ester Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the interactions between a ligand, such as this compound, and a protein's active site, providing insights into potential biological activity.

The interactions of benzoic acid derivatives and their esters have been explored in various molecular docking studies. For instance, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have shown that the binding affinity is influenced by the number and position of substituents. nih.gov In another study, the interaction of 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) with antibacterial drug target enzymes was investigated, highlighting the role of the tert-butyl groups in binding. scialert.net

For this compound, a molecular docking simulation would consider several types of interactions:

Hydrogen Bonding: The ester carbonyl oxygen can act as a hydrogen bond acceptor. libretexts.org

Hydrophobic Interactions: The benzene (B151609) ring and the alkyl chains of the isopropoxy and tert-butyl groups can form hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

Pi-Pi Stacking: The aromatic benzene ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

The bulky tert-butyl group would likely play a significant role in the binding orientation and affinity. It can fit into a suitably sized hydrophobic pocket in the receptor, potentially increasing the binding affinity. However, its size could also cause steric clashes if the binding pocket is too small, leading to a lower affinity.

A hypothetical docking scenario of this compound into an enzyme active site is summarized in the table below:

| Molecular Feature of Ligand | Potential Interaction in Binding Site | Example Interacting Amino Acid Residue |

| tert-Butyl Group | Hydrophobic interaction | Leucine, Isoleucine, Valine |

| Isopropoxy Group | Hydrophobic interaction | Alanine, Proline |

| Ester Carbonyl Oxygen | Hydrogen bond acceptor | Serine, Threonine, Tyrosine |

| Benzene Ring | π-π stacking, hydrophobic interaction | Phenylalanine, Tryptophan, Histidine |

It is important to note that the results of molecular docking are predictive and are often used to prioritize compounds for experimental testing. The accuracy of the prediction depends on the quality of the protein structure and the scoring function used to evaluate the binding poses.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and semi-volatile compounds and is widely used for impurity profiling in the pharmaceutical industry. thermofisher.comijprajournal.comajprd.com 3-Isopropoxy-benzoic acid tert-butyl ester is amenable to GC-MS analysis, which can separate it from other components in a reaction mixture before detection by the mass spectrometer. walshmedicalmedia.com The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group (M-57), which aids in its identification. researchgate.net

Impurity profiling is a critical application of GC-MS. ijpsjournal.comajrconline.org Potential impurities in a synthesis could include unreacted starting materials (3-isopropoxybenzoic acid), by-products, or degradation products. While the ester is volatile, the parent carboxylic acid has lower volatility and may exhibit poor peak shape in GC. To analyze for trace amounts of the unreacted acid, derivatization is often employed. researchgate.net Converting the carboxylic acid to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester, improves its chromatographic behavior and allows for sensitive detection. researchgate.net

Table 2: Potential Impurities and their Analysis by GC-MS This is an interactive table. Click on the headers to sort.

| Compound Name | Potential Source | Analytical Note for GC-MS |

|---|---|---|

| 3-Isopropoxybenzoic acid | Unreacted starting material | May require derivatization (e.g., silylation) for improved analysis. |

| tert-Butanol (B103910) | Unreacted starting material | Volatile, easily detected. |

| Di-tert-butyl ether | By-product from tert-butanol | Can be separated and identified. nih.gov |

| 3-Hydroxybenzoic acid | Impurity in starting material | Requires derivatization for analysis. |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample, particularly for trace and ultra-trace metal analysis. catalysis.blog In chemical synthesis, catalysts (often based on metals like palladium, nickel, copper, or rhodium) are frequently used to facilitate reactions. acs.org However, it is crucial to ensure that these catalysts are removed from the final product, as residual metal ions can be toxic and may compromise the stability of the compound.

ICP-MS is the premier technique for conducting catalyst leaching studies. catalysis.blogcatalysis.blog The method involves digesting the sample in strong acid to convert it into a liquid form and then introducing it into the plasma, which atomizes and ionizes the elements. catalysis.blog The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio. This allows for the detection of catalyst metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.govnih.gov Monitoring catalyst leaching is a critical quality control step to ensure the final this compound meets regulatory purity standards.

Table 3: Potential Catalyst Contaminants Monitored by ICP-MS This is an interactive table. Click on the headers to sort.

| Metal | Potential Use in Synthesis | Typical Detection Limit |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions, carbonylation acs.org | Low ppb |

| Nickel (Ni) | Carbonylation, esterification acs.org | Low ppb |

| Copper (Cu) | Carboxylation reactions acs.org | Low ppb |

| Rhodium (Rh) | Hydrogenation, hydroformylation | Low ppb |

| Iridium (Ir) | Cycloaddition reactions acs.org | Low ppb |

Chromatographic Separations

Chromatographic techniques are fundamental for the separation, isolation, and purification of this compound from reaction mixtures and for its quantitative analysis.

The most common methods for the separation of benzoic acid esters are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). sielc.comopenaccesspub.orgresearchgate.netsielc.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly efficient method for separating esters from their parent carboxylic acids and other by-products. sielc.comsielc.com A C18 or a specialized reverse-phase column (like Newcrom R1) can be used. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com By adjusting the acidity of the mobile phase (e.g., with formic or phosphoric acid), the retention of the acidic impurities can be manipulated to achieve optimal separation from the neutral ester product. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress and for preliminary separation analysis. openaccesspub.orgresearchgate.net For the separation of esters and carboxylic acids, a silica (B1680970) gel plate is often used. However, to improve the separation of acidic components, a reversed-phase plate (e.g., silanized silica gel) can be employed, or a small amount of a basic modifier like triethylamine (B128534) can be added to the eluent to prevent the streaking of the carboxylic acid spot. researchgate.net

Table 4: Summary of Chromatographic Separation Methods This is an interactive table. Click on the headers to sort.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| HPLC | C18, Newcrom R1 (Reverse-Phase) | Acetonitrile/Water with Acid (Formic/Phosphoric) sielc.comsielc.com | Purification, Quantitative Analysis |

| TLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) | Reaction Monitoring |

| TLC | Silanized Silica Gel (Reverse-Phase) | Borate Buffer/Organic Solvent openaccesspub.org | Separation of Acidic Impurities |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the esterification reaction that produces this compound and for evaluating the purity of the final product. By separating components of a mixture, HPLC allows for the quantification of the starting material (3-isopropoxy-benzoic acid), the product, and any non-volatile impurities.

In a typical setup, reversed-phase HPLC is employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The progress of the reaction can be monitored by taking aliquots from the reaction mixture at various time intervals and analyzing them. A successful reaction would show a decrease in the peak corresponding to the starting carboxylic acid and a concurrent increase in the peak for the desired tert-butyl ester product. merckmillipore.com

For purity assessment of the final compound, a gradient elution method is often used to ensure the separation of closely related impurities. rsc.org A diode-array detector (DAD) is commonly utilized, monitoring at a wavelength around 214 nm where the benzene (B151609) ring exhibits strong UV absorbance. rsc.org The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Example of HPLC Method Parameters for Purity Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Agilent Zorbax SB-Aq (4.6x150mm, 5µm) | rsc.org |

| Mobile Phase A | Water (may contain 0.1% Trifluoroacetic acid) | rsc.org |

| Mobile Phase B | Acetonitrile | rsc.org |

| Gradient | 5% to 95% Mobile Phase B over 20 minutes | rsc.org |

| Flow Rate | 1.0 - 1.5 mL/min | rsc.org |

| Detection | UV Absorbance at 214 nm | rsc.org |

| Temperature | Room Temperature | rsc.org |

Gas Chromatography (GC) for Volatile Products

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for identifying and quantifying volatile substances that may be present as reactants, byproducts, or residual solvents. hzdr.de In the synthesis of this compound, potential volatile components include unreacted starting materials like isopropanol (B130326) and byproducts such as tert-butanol or isobutene, which can form from the decomposition of the tert-butylating agent.

GC analysis separates compounds based on their boiling points and interaction with the stationary phase of the GC column. sigmaaldrich.com A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5ms), is suitable for this type of analysis. hzdr.de The separated components are then detected, often by a mass spectrometer, which provides both quantification and structural information for definitive identification. hzdr.de This is critical for process optimization, allowing for the adjustment of reaction conditions to minimize the formation of unwanted volatile side products.

Table 2: Typical GC-MS Method Parameters for Volatile Impurity Profiling

| Parameter | Description | Reference |

|---|---|---|

| Column | Rxi-5ms (30m x 0.25mm ID, 0.25µm film thickness) | hzdr.de |

| Injector | Programmable Temperature Vaporizing (PTV) | hzdr.de |

| Carrier Gas | Helium | researchgate.net |

| Oven Program | Initial temp. 40°C, ramp to 250°C at 10°C/min | hzdr.deresearchgate.net |

| Detector | Mass Spectrometer (MS) | hzdr.de |

| Mass Range | 50-500 amu | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a spectral fingerprint of the molecule, allowing for the direct confirmation of its functional groups. horiba.com These methods are complementary and essential for the structural elucidation of this compound.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The most prominent peak in the IR spectrum of the title compound is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1725-1705 cm⁻¹. spectroscopyonline.com The formation of the ester from its carboxylic acid precursor can be confirmed by the disappearance of the very broad O-H stretching band of the carboxylic acid (usually found between 3300-2500 cm⁻¹) and the appearance of the strong C=O peak. docbrown.info Other key absorptions include the C-O stretching vibrations of the ester and ether linkages (1300-1100 cm⁻¹), C-H stretching of the alkyl groups (below 3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹). spectroscopyonline.comlibretexts.org

Raman Spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations, making it an excellent complement to IR. horiba.com The aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, typically produce strong and sharp signals in the Raman spectrum. researchgate.net Specific vibrations for the substituent groups are also clearly identifiable. A band around 1462 cm⁻¹ can be assigned to the tert-butyl group, while a band near 1380 cm⁻¹ is characteristic of the iso-propyl group. researchgate.net The combination of IR and Raman spectra provides a comprehensive and unambiguous confirmation of the molecular structure.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique | Reference |

|---|---|---|---|---|

| Ester (C=O) | Stretch | 1725 - 1705 | IR (Strong) | spectroscopyonline.comnist.gov |

| Aromatic (C=C) | In-ring Stretch | 1600 - 1585 | Raman (Strong) | researchgate.net |

| tert-Butyl | Group Vibration | ~1462 | Raman | researchgate.net |

| iso-Propyl | Group Vibration | ~1380 | Raman | researchgate.net |

| Ester/Ether (C-O) | Stretch | 1320 - 1100 | IR (Strong) | spectroscopyonline.com |

| Aromatic (C-H) | Stretch | 3100 - 3000 | IR/Raman (Medium) | libretexts.org |

| Alkyl (C-H) | Stretch | 3000 - 2850 | IR/Raman (Medium) | libretexts.org |

Synthetic Utility and Applications in Academic Research

Role as an Intermediate in Complex Molecule Synthesis

The strategic placement of the isopropoxy and tert-butyl ester groups on the benzoic acid scaffold makes this compound a versatile precursor in multi-step synthetic sequences. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, stable under a variety of reaction conditions but readily removable under specific acidic conditions. This allows for selective transformations at other positions of the molecule without unintended reactions of the carboxylic acid.

Precursor for Active Pharmaceutical Ingredients and Agrochemicals

While specific, publicly documented examples of 3-Isopropoxy-benzoic acid tert-butyl ester being a direct precursor to a commercial active pharmaceutical ingredient (API) or agrochemical are not prevalent, its structural motifs are found in numerous bioactive compounds. The isopropoxy-substituted benzoic acid core is a key feature in various pharmacologically active molecules. The tert-butyl ester functionality is a common strategy in drug development to create prodrugs, which can enhance the bioavailability of a parent drug. nih.gov The synthesis of complex molecules often involves the use of such tailored building blocks. For instance, a structurally related compound, 3-(2-(tert-Butoxy)-2-oxoethoxy)-5-isopropoxybenzoic acid, has been synthesized as an intermediate in the preparation of amphiphilic α-helix mimetics, which are of interest in medicinal chemistry. rsc.org This highlights the utility of the isopropoxy-benzoyl framework in constructing molecules with potential therapeutic applications.

The general synthetic routes to tert-butyl esters are well-established, often involving the reaction of the corresponding carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst, or through esterification with tert-butanol (B103910) under specific conditions. google.comjst.go.jp These methods are applicable to the synthesis of this compound, making it an accessible intermediate for research endeavors aimed at discovering new APIs and agrochemicals.

Building Block for Dibenzoylmethane (B1670423) Derivatives and Other Scaffolds

Dibenzoylmethane derivatives are a class of compounds known for their wide range of biological activities and applications, including as UV filters. The synthesis of unsymmetrical dibenzoylmethane derivatives often involves a Claisen condensation between an ester and a ketone. In this context, this compound can serve as the ester component. For example, a general process for manufacturing dibenzoylmethane derivatives involves the reaction of a substituted benzoic acid ester with a substituted acetophenone (B1666503) in the presence of a strong base like potassium tert-butoxide. justia.com By employing this compound in such a reaction, novel dibenzoylmethane derivatives with an isopropoxy substituent can be synthesized, potentially leading to compounds with unique properties.

Beyond dibenzoylmethanes, the chemical reactivity of this compound allows for its incorporation into a variety of other molecular scaffolds. The aromatic ring can undergo electrophilic substitution reactions, and the ester functionality can be converted to other functional groups, providing a handle for further molecular elaboration.

Development of Novel Organic Reactions and Methodologies

The development of new synthetic methods is a cornerstone of chemical research. While this compound has not been the central focus of extensive methodological studies, its use in synthesis contributes to the broader understanding and refinement of organic reactions. The presence of both an ether linkage and a bulky ester on the same aromatic ring can influence the reactivity and selectivity of known transformations, providing valuable data for the development of more robust and general synthetic protocols.

The synthesis of tert-butyl esters itself has been the subject of methodological improvements, with various catalysts and reaction conditions being explored to enhance efficiency and substrate scope. nih.govrsc.org Research involving the synthesis of molecules like this compound can drive the discovery of milder and more effective esterification and transesterification procedures.

Mechanistic Probes in Catalysis and Reaction Design

The electronic and steric properties of this compound make it a potential substrate for studying reaction mechanisms in catalysis. The isopropoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring in catalytic cross-coupling reactions or other transition metal-catalyzed transformations. The bulky tert-butyl ester can exert significant steric hindrance, affecting the regioselectivity and stereoselectivity of reactions.

For instance, in studies of esterification or transesterification reactions, comparing the reactivity of 3-isopropoxybenzoic acid and its tert-butyl ester can provide insights into the role of the acid and its conjugate base in the catalytic cycle. researchgate.net While specific studies employing this compound as a mechanistic probe are not widely reported, its structure is well-suited for such investigations, which are crucial for the rational design of new catalysts and reactions. The mechanistic understanding of how substituents like the isopropoxy and tert-butyl groups influence reaction pathways is fundamental to advancing the field of organic synthesis. rsc.org

Green Chemistry Principles in the Synthesis and Transformations of Benzoic Acid Esters

Solvent-Free and Base-Free Reaction Conditions

A key objective in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. researchgate.net The synthesis of benzoic acid esters has been a fertile ground for developing solvent-free reaction conditions.